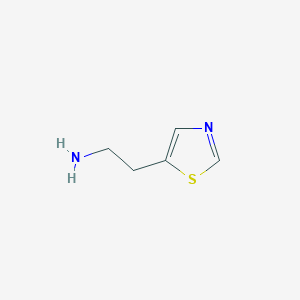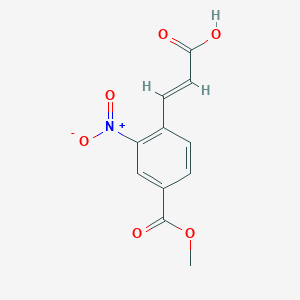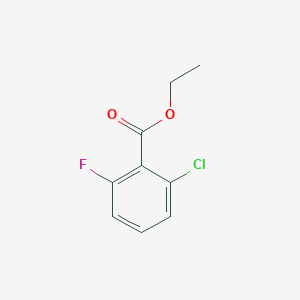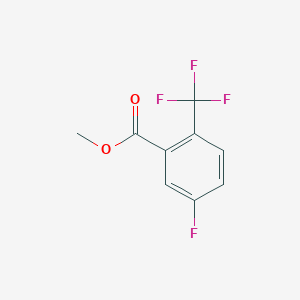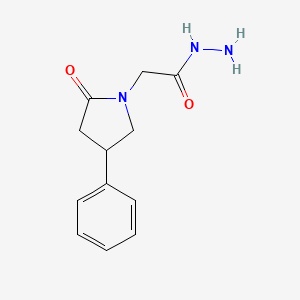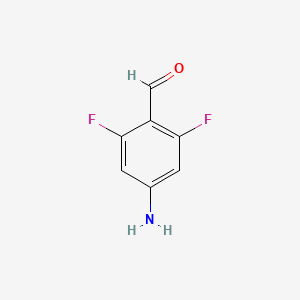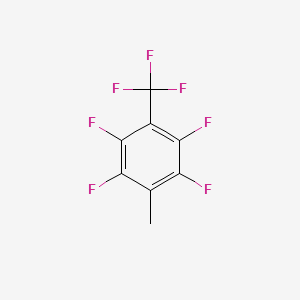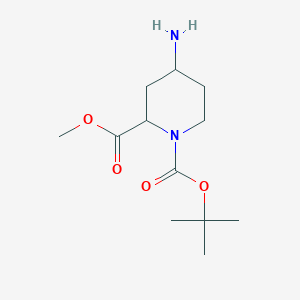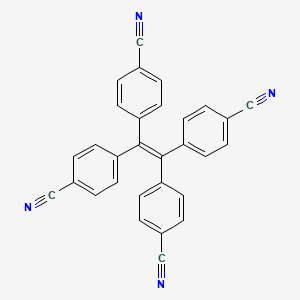
Tetrakis(4-cyanophenyl)ethylene
概要
説明
Tetrakis(4-cyanophenyl)ethylene is an organic compound with the molecular formula C30H16N4. It is characterized by a tetraphenylethylene core with four cyanophenyl groups attached. This compound is known for its unique properties, including mechano-chromic and mechano-enhanced electrogenerated chemiluminescence .
作用機序
Target of Action
Tetrakis(4-cyanophenyl)ethylene (TCPPE) is primarily targeted towards the generation of electrochemiluminescence (ECL). It has been reported to display intense mechano-enhanced ECL . The primary role of TCPPE is to act as a sensitive bi-functional mechanical force reporter in rewritable and optical-recording applications .
Mode of Action
TCPPE interacts with its targets through a process known as electrogenerated chemiluminescence (ECL). This process involves the generation of light as a result of electron-transfer reactions. TCPPE displays intense mechano-enhanced ECL and contrastingly mechano-chromic ECL . This means that the ECL properties of TCPPE can be altered by mechanical forces, leading to changes in its luminescence properties .
Biochemical Pathways
It is known that tcppe’s ecl properties are influenced by its aggregation state . The aggregation state can affect the photoluminescence intensity of TCPPE, which in turn can influence its ECL properties .
Pharmacokinetics
Its solubility and aggregation state can potentially influence its bioavailability .
Result of Action
The primary result of TCPPE’s action is the generation of intense ECL. This property makes it useful in various applications, such as sensitive bi-functional mechanical force reporters in rewritable and optical-recording applications .
Action Environment
The action, efficacy, and stability of TCPPE can be influenced by environmental factors. For instance, the aggregation state of TCPPE, which can be influenced by the surrounding environment, can affect its ECL properties . Furthermore, the mechano-enhanced and mechano-chromic properties of TCPPE suggest that mechanical forces can also influence its action .
生化学分析
Biochemical Properties
Tetrakis(4-cyanophenyl)ethylene plays a crucial role in biochemical reactions, particularly in the context of electrogenerated chemiluminescence (ECL). It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with perylene microcrystals, enhancing their ECL signal . This interaction is primarily driven by the suppression of π–π stacking interactions between perylene molecules, which leads to a significant increase in the ECL signal.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby affecting cellular metabolism and overall cell function . Additionally, this compound’s ability to enhance ECL signals makes it a valuable tool for studying cellular processes in real-time.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to specific sites on enzymes or proteins, thereby modulating their activity. For instance, this compound’s interaction with perylene microcrystals involves the suppression of π–π stacking interactions, leading to enhanced ECL signals . This mechanism highlights the compound’s potential as a modulator of biochemical reactions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability over extended periods, allowing for consistent and reliable results in in vitro and in vivo experiments . Any degradation of the compound could potentially alter its effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it could potentially cause toxic or adverse effects. Studies have indicated that there is a threshold beyond which the compound’s effects become detrimental to cellular health . Understanding the dosage effects is crucial for optimizing the use of this compound in biomedical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with these metabolic pathways can influence the overall metabolic state of cells, affecting processes such as energy production and biosynthesis . By modulating these pathways, this compound can have a significant impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes. By understanding the subcellular localization, researchers can better predict and manipulate the effects of this compound in various biochemical contexts.
準備方法
Synthetic Routes and Reaction Conditions
Tetrakis(4-cyanophenyl)ethylene can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzonitrile with copper(I) cyanide in dry dimethylformamide (DMF) under reflux conditions for several days . The reaction mixture is then cooled, and water and ethylenediamine are added to complete the synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.
化学反応の分析
Types of Reactions
Tetrakis(4-cyanophenyl)ethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanophenyl groups into amines.
Substitution: The cyanophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyanophenyl oxides, while reduction can produce cyanophenyl amines.
科学的研究の応用
Tetrakis(4-cyanophenyl)ethylene has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of biosensors and imaging agents.
Medicine: Research is ongoing into its potential use in drug delivery systems and therapeutic agents.
類似化合物との比較
Similar Compounds
Tetraphenylethylene: Similar in structure but lacks the cyanophenyl groups, resulting in different chemical and physical properties.
Tetrakis(4-bromophenyl)ethylene: Contains bromine atoms instead of cyanide groups, leading to variations in reactivity and applications.
Tetrakis(4-carboxyphenyl)porphyrin: A porphyrin derivative with carboxyphenyl groups, used in different applications such as photodynamic therapy.
Uniqueness
Tetrakis(4-cyanophenyl)ethylene is unique due to its combination of cyanophenyl groups and a tetraphenylethylene core, which imparts distinct mechano-chromic and mechano-enhanced electrogenerated chemiluminescence properties. This makes it particularly valuable in applications requiring sensitive mechanical force reporters and optical recording materials .
特性
IUPAC Name |
4-[1,2,2-tris(4-cyanophenyl)ethenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16N4/c31-17-21-1-9-25(10-2-21)29(26-11-3-22(18-32)4-12-26)30(27-13-5-23(19-33)6-14-27)28-15-7-24(20-34)8-16-28/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUUESUDECITIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=C(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



